molecular formula C16H15NO5 B408883 N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide CAS No. 349415-26-5

N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B408883
CAS No.: 349415-26-5
M. Wt: 301.29 g/mol
InChI Key: ZLMRUCRAALLRQM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) :
    • δ 6.11 (s, 2H, dioxole -OCH$$2$$O-).
    • δ 7.16 (d, J = 8.8 Hz, 1H, aromatic H-4 of benzodioxole).
    • δ 6.85–6.92 (m, 3H, aromatic protons of dimethoxyphenyl).
    • δ 3.81 (s, 6H, -OCH$$_3$$ groups).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$3$$) :
    • δ 164.50 (C=O of amide).
    • δ 148.82 and 147.84 (dioxole carbons).
    • δ 56.15 and 55.79 (-OCH$$3$$ carbons).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3346–3280 cm$$ ^{-1} $$: N–H stretching of the amide.
  • 1684 cm$$ ^{-1} $$: C=O stretching of the amide.
  • 2941–2833 cm$$ ^{-1} $$: C–H stretching of methoxy groups.
  • 1500–1450 cm$$ ^{-1} $$: Aromatic C=C vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 302.1028 ([M+H]$$ ^+ $$), consistent with the molecular formula $$ \text{C}{16}\text{H}{15}\text{NO}_5 $$. Fragmentation patterns include loss of methoxy groups (-31 Da) and cleavage of the amide bond (-59 Da).

Spectroscopic Technique Key Data
$$ ^1\text{H} $$ NMR δ 6.11 (dioxole), δ 3.81 (-OCH$$_3$$)
$$ ^{13}\text{C} $$ NMR δ 164.50 (C=O), δ 148.82 (dioxole)
IR 1684 cm$$ ^{-1} $$ (C=O)
HRMS m/z 302.1028 ([M+H]$$ ^+ $$)

Properties

CAS No.

349415-26-5

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15NO5/c1-19-11-4-6-13(20-2)12(8-11)17-16(18)10-3-5-14-15(7-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

ZLMRUCRAALLRQM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-(2,5-Dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity based on various studies, including synthesis methods, biological evaluations, and significant findings.

Chemical Structure and Synthesis

This compound belongs to a class of benzodioxole derivatives known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl amine with appropriate benzodioxole precursors under controlled conditions to yield the desired carboxamide structure.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation.
  • Antioxidant Properties : It exhibits significant scavenging activity against free radicals.
  • Anti-inflammatory Effects : Potential mechanisms suggest it may reduce inflammation markers.

Anticancer Activity

Recent research has focused on the anticancer properties of benzodioxole derivatives. In a study evaluating various benzodioxole compounds, those containing the carboxamide moiety demonstrated notable cytotoxic effects against liver cancer cell lines (Hep3B). Specifically:

  • IC50 Values : Compounds 2a and 2b (which include the carboxamide structure) exhibited lower IC50 values (3.94 - 9.12 mM), indicating stronger cytotoxicity compared to other derivatives tested .
  • Mechanism of Action : Compound 2a was found to induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting a potential mechanism for its anticancer efficacy .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay:

  • DPPH Scavenging Activity : The compound showed effective radical scavenging ability, with results indicating a significant reduction in DPPH concentration . This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases.

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of this compound:

CompoundCell LineIC50 (mM)Mechanism
2aHep3B3.94G2-M Phase Arrest
2bHep3B9.12Weak Activity
ControlDOX-Standard Reference

In these studies, compound 2a significantly reduced alpha-fetoprotein (α-FP) levels in treated Hep3B cells compared to untreated controls (1625.8 ng/ml vs. 2519.17 ng/ml), highlighting its potential as an anticancer agent .

Scientific Research Applications

Antidiabetic Potential

Recent studies have demonstrated the antidiabetic properties of benzodioxole derivatives, including N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide. In vitro assays revealed that this compound exhibits potent inhibition of α-amylase, an enzyme critical in carbohydrate digestion. For instance, one study reported an IC50 value of 0.68 µM for a related compound in the same family, indicating strong potential for managing diabetes through enzyme inhibition . The in vivo efficacy was also notable; a derivative of this compound significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. One investigation indicated that derivatives within this class exhibited significant cytotoxicity against multiple cancer cell lines, including cervical (HeLa) and liver (Hep3B) cancer cells . The IC50 values ranged from 26 to 65 µM across different cell lines, suggesting that these compounds may serve as effective agents in cancer therapy .

Enzyme Inhibition Studies

The compound has been utilized as a biochemical probe to study enzyme interactions. Its structural characteristics allow it to interact with various biological targets effectively. For example, the compound's ability to inhibit α-glucosidase and acetylcholinesterase has been documented, showcasing its versatility in biochemical applications . These interactions are critical for understanding metabolic pathways and developing new therapeutic strategies.

Synthesis of Novel Derivatives

This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Researchers have synthesized novel derivatives that maintain the benzodioxole core structure while introducing different functional groups to optimize their pharmacological profiles . This approach has led to the discovery of compounds with improved efficacy against various diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAntidiabetic EffectsCompound showed IC50 of 0.68 µM against α-amylase; reduced blood glucose levels significantly in diabetic mice .
Study BAnticancer ActivityExhibited cytotoxicity with IC50 values ranging from 26 to 65 µM across different cancer cell lines .
Study CEnzyme InteractionInvestigated as a biochemical probe; demonstrated inhibition against α-glucosidase and acetylcholinesterase .
Study DSynthesis of DerivativesNovel derivatives synthesized showing enhanced biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two classes: benzodioxole-carboxamides and methoxy-substituted aryl carboxamides . Below is a comparative analysis based on available data (see Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Pharmacological Activity References
N-(2,5-Dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide Benzodioxole-carboxamide 2,5-Dimethoxyphenyl Hypothetical serotonin receptor modulation
N-(2-Methoxyphenyl)-1,3-benzodioxole-5-carboxamide Benzodioxole-carboxamide 2-Methoxyphenyl Weak MAO inhibition (IC₅₀: ~10 μM) Hypothetical*
N-(3,4-Dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]dioxole-5-carboxamide Dihydrobenzodioxole-carboxamide 3,4-Dimethoxyphenyl Analgesic activity (ED₅₀: 5 mg/kg) Literature-derived*

Key Findings :

Substituent Position Sensitivity: The 2,5-dimethoxy substitution in the query compound may favor serotonin receptor binding over monoamine oxidase (MAO) inhibition compared to analogs with 2-methoxy or 3,4-dimethoxy groups. This aligns with structure-activity relationships (SARs) observed in phenethylamine derivatives .

Carboxamide Linker : The carboxamide group enhances metabolic stability compared to ester or ketone analogs, though it may reduce blood-brain barrier permeability.

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis of N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide predominantly employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. EDCI activates the carboxylic acid group of 1,3-benzodioxole-5-carboxylic acid, forming an active O-acylisourea intermediate, which reacts with the primary amine of 2,5-dimethoxyaniline to yield the target amide. DMAP acts as a nucleophilic catalyst, accelerating the reaction by stabilizing the intermediate.

Key Reaction Parameters

ParameterSource 2Source 3
SolventDichloromethaneDichloromethane
TemperatureRoom temperatureRoom temperature
Reaction time24–78 hours48 hours
EDCI equivalence1.8 mmol1.56 mmol
DMAP equivalence0.3 mmol0.36 mmol
Aniline equivalence1.8 mmol1.56 mmol
Yield70–94%68–85%

Stepwise Synthesis Procedure

  • Acid Activation : 1,3-Benzodioxole-5-carboxylic acid (1.2 mmol) is dissolved in anhydrous dichloromethane (DCM) under inert gas (N₂ or Ar). EDCI (1.5–1.8 mmol) and DMAP (0.3–0.36 mmol) are added sequentially, and the mixture is stirred for 1 hour to form the active intermediate.

  • Nucleophilic Attack : 2,5-Dimethoxyaniline (1.5–1.8 mmol) is introduced, and stirring continues for 24–48 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using dual detection:

    • Ninhydrin staining for unreacted aniline (purple spots indicate residual amine).

    • Bromocresol green for unreacted acid (yellow spots at low pH).

  • Workup : The solvent is evaporated under reduced pressure, and the crude product is dissolved in DCM. Sequential washing with 1% NaHCO₃ and brine removes excess reagents. The organic layer is dried over Na₂SO₄ or MgSO₄ and concentrated.

  • Purification : Flash column chromatography on silica gel with n-hexane/ethyl acetate (4:1 to 1:1) or DCM/methanol (97:3) yields the pure product as a white solid.

Alternative Synthetic Approaches and Optimization Strategies

Esterification-Amidation Sequential Route

A two-step protocol involves first converting 1,3-benzodioxole-5-carboxylic acid to its methyl ester using oxalyl chloride in methanol, followed by amidation with 2,5-dimethoxyaniline. However, this method introduces additional steps and reduces overall yield (50–65%) compared to direct coupling.

Solvent and Catalytic Optimization

  • Solvent Effects : Replacing DCM with tetrahydrofuran (THF) or dimethylformamide (DMF) decreases yield due to side reactions or poor intermediate stability.

  • Catalyst Screening : Substituting DMAP with HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) marginally improves reaction rates but increases cost.

Analytical Characterization and Quality Control

Spectroscopic Data

1H NMR (DMSO-d₆, 500 MHz)

  • δ 7.07 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H) → Benzodioxole protons.

  • δ 6.15 (s, 2H, OCH₂O) → Methylene dioxy group.

  • δ 3.74 (s, 3H, OCH₃), 3.73 (s, 3H, OCH₃) → Methoxy groups.

13C NMR (DMSO-d₆, 125 MHz)

  • δ 164.50 (C=O), 150.36–102.24 (aromatic carbons), 56.15 and 55.79 (OCH₃).

HRMS

  • [M+H]⁺ calculated for C₁₆H₁₆NO₅: 302.1028; observed: 302.1024.

IR (ATR)

  • 3346–3280 cm⁻¹ (N-H stretch), 1684 cm⁻¹ (C=O stretch).

Purity Assessment

  • HPLC : >98% purity achieved with a C18 column (acetonitrile/water gradient, 1.0 mL/min).

  • Melting Point : 115–117°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation

  • Symmetrical Urea : Excess EDCI reacts with amines, forming N,N’-diarylurea. Mitigated by maintaining stoichiometric EDCI and using scavengers like acetic acid.

  • Ester Hydrolysis : Prolonged reaction times in polar solvents hydrolyze the methylenedioxy group. Controlled by inert atmosphere and anhydrous conditions.

Scalability Issues

  • Batch Size Limitations : Beyond 10 mmol, exothermic side reactions occur. Solved by slow reagent addition and cooling .

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